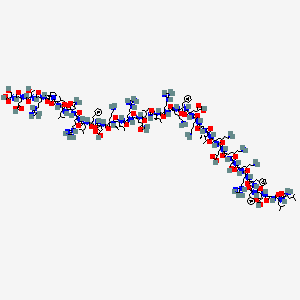
309247-84-5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Abstracts Service (CAS) number 309247-84-5 is known as Crustacean Cardioactive Peptide. It is a highly conserved, amidated cyclic nonapeptide with the primary structure ProPheCysAsnAlaPheTyrGlyCys-NH2 and a disulfide bridge between cysteine residues at positions 3 and 9. This peptide is found in crustaceans and insects, where it functions as a cardioaccelerator, neuropeptide transmitter, and hormone .
準備方法
Crustacean Cardioactive Peptide can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .
化学反応の分析
Crustacean Cardioactive Peptide undergoes various chemical reactions, including:
Oxidation: The disulfide bridge between cysteine residues can be oxidized, which is crucial for maintaining the peptide’s cyclic structure.
Reduction: The disulfide bridge can be reduced to yield linear peptides with free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with altered biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are the oxidized or reduced forms of the peptide .
科学的研究の応用
Crustacean Cardioactive Peptide has several scientific research applications:
Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.
Biology: It serves as a tool to investigate the role of neuropeptides in regulating physiological processes in crustaceans and insects.
Medicine: Research on this peptide helps in understanding the mechanisms of neuropeptide signaling and its potential therapeutic applications.
Industry: It is used in the development of bioactive peptides for various industrial applications, including pharmaceuticals and biotechnology
作用機序
Crustacean Cardioactive Peptide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide acts as a cardioaccelerator by increasing the heart rate in crustaceans and insects. It also functions as a neuropeptide transmitter, modulating neuronal activity and influencing various physiological processes. The molecular targets and pathways involved include G-protein coupled receptors and downstream signaling cascades .
類似化合物との比較
Crustacean Cardioactive Peptide is unique due to its specific amino acid sequence and cyclic structure. Similar compounds include other neuropeptides found in arthropods, such as:
FMRFamide: A neuropeptide with the sequence Phe-Met-Arg-Phe-NH2, which also acts as a cardioaccelerator and neuromodulator.
Proctolin: A pentapeptide with the sequence Arg-Tyr-Leu-Pro-Thr, involved in modulating muscle contractions and neuronal activity.
Compared to these peptides, Crustacean Cardioactive Peptide has a distinct structure and specific biological functions, making it a valuable tool for research in neurobiology and physiology .
特性
CAS番号 |
309247-84-5 |
|---|---|
分子式 |
C₄₂H₅₈N₁₀O₁₂S₂ |
分子量 |
959.10 |
配列 |
One Letter Code: PFCNAFTGC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B612617.png)




